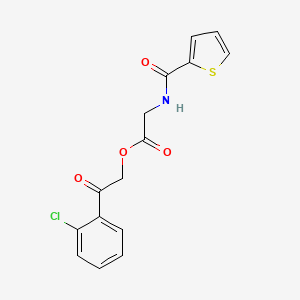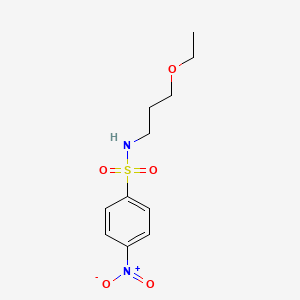
2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate
Vue d'ensemble
Description
2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate, also known as CGP7930, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine site antagonists, which are compounds that target the glycine receptor in the central nervous system.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its effect on the central nervous system. Studies have shown that this compound can modulate the activity of the glycine receptor, which is involved in various neurological processes such as pain perception, anxiety, and sleep regulation. Additionally, this compound has been shown to have potential applications in the treatment of various neurological disorders such as epilepsy and schizophrenia.
Mécanisme D'action
2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate acts as a glycine site antagonist, which means that it inhibits the activity of the glycine receptor. The glycine receptor is a ligand-gated ion channel that is involved in the regulation of neuronal excitability. By inhibiting the activity of the glycine receptor, this compound can modulate neuronal activity and affect various neurological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can modulate the activity of the glycine receptor, which can lead to changes in neuronal excitability. Additionally, this compound has been shown to have anxiolytic and anticonvulsant effects, which may be related to its ability to modulate the activity of the glycine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate has several advantages and limitations for lab experiments. One of the main advantages is its specificity for the glycine receptor, which allows for targeted modulation of neuronal activity. Additionally, this compound has been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate. One area of research is the development of more specific and potent glycine site antagonists, which may have improved therapeutic potential. Additionally, there is a need for further research on the mechanisms of action of this compound, particularly in relation to its effects on various neurological processes. Finally, there is a need for more research on the potential therapeutic applications of this compound, particularly in relation to neurological disorders such as epilepsy and schizophrenia.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It acts as a glycine site antagonist and has been shown to modulate the activity of the glycine receptor, which is involved in various neurological processes. While this compound has several advantages and limitations for lab experiments, there are several future directions for research on this compound, particularly in relation to the development of more specific and potent glycine site antagonists and the potential therapeutic applications of this compound for neurological disorders.
Propriétés
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 2-(thiophene-2-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c16-11-5-2-1-4-10(11)12(18)9-21-14(19)8-17-15(20)13-6-3-7-22-13/h1-7H,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGOCJJHHNIZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)CNC(=O)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]propan-2-ol hydrochloride](/img/structure/B4706429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4706437.png)
![4-[4-(4-methoxyphenoxy)butanoyl]morpholine](/img/structure/B4706448.png)
![1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B4706456.png)
![1-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B4706464.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B4706472.png)
![1-benzyl-7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4706483.png)
![1-(3-chlorophenyl)-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B4706497.png)
![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B4706503.png)
![N-(2-bromophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4706505.png)

![6-bromo-N-[2-(difluoromethoxy)-4-methylphenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4706535.png)